molecular formula C29H30N2O3 B13149046 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone CAS No. 79817-57-5

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone

Cat. No.: B13149046
CAS No.: 79817-57-5
M. Wt: 454.6 g/mol
InChI Key: PSBKGZRXQNIMEW-UHFFFAOYSA-N
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Description

This compound (CAS: 79817-57-5; molecular formula: C₂₉H₃₀N₂O₃) is a nitrogen-substituted anthraquinone derivative featuring two distinct amino groups: a 4-hydroxyphenylamino moiety at position 1 and a 3,3,5-trimethylcyclohexylamino group at position 4 . The anthraquinone core provides a planar aromatic structure conducive to π-π interactions, while the substituents influence solubility, photostability, and biological activity. Its synthesis likely involves sequential amination steps under controlled conditions, as seen in analogous anthraquinone syntheses .

Properties

CAS No.

79817-57-5

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

1-(4-hydroxyanilino)-4-[(3,3,5-trimethylcyclohexyl)amino]anthracene-9,10-dione

InChI

InChI=1S/C29H30N2O3/c1-17-14-19(16-29(2,3)15-17)31-24-13-12-23(30-18-8-10-20(32)11-9-18)25-26(24)28(34)22-7-5-4-6-21(22)27(25)33/h4-13,17,19,30-32H,14-16H2,1-3H3

InChI Key

PSBKGZRXQNIMEW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Stepwise Amination

  • Step 1 : Reacting quinizarin with 4-aminophenol in N-methyl-2-pyrrolidone (NMP) at 80–120°C using boric acid (0.025–0.4 mol equivalents) as a catalyst.
  • Step 2 : Substituting the remaining hydroxyl group with 3,3,5-trimethylcyclohexylamine under similar conditions.
    • Molar Ratio : 1.1–1.3 mol equivalents of each amine per hydroxyl group.
    • Solvents : NMP, iso-amyl alcohol, or water.
    • Isolation : Precipitation with methanol/water mixtures yields >85% purity.

Single-Pot Amination

Simultaneous reaction of quinizarin with both amines in NMP at 100–150°C with boric acid achieves dual substitution, though regioselectivity requires precise stoichiometric control.

Alternative Pathways

Reductive Amination

  • Substrate : 1-Nitro-4-hydroxyanthraquinone reduced with NaHS in water at 50°C selectively yields 1-amino-4-hydroxyanthraquinone. Subsequent reaction with 3,3,5-trimethylcyclohexylamine under alkaline conditions introduces the second amine.

High-Pressure Ammonolysis

  • Conditions : Aqueous ammonia (25% w/w), sodium dithionite (reducing agent), and NaOH at 100°C under 25–30 bar pressure.
    • Intermediate : 1-Amino-4-hydroxyanthraquinone (70–80% GC purity).
    • Second Amination : Reacting with 3,3,5-trimethylcyclohexylamine in NMP completes the synthesis.

Optimization Parameters

Parameter Method 1 Method 2
Catalyst Boric acid Sodium dithionite
Solvent NMP Water
Temperature 80–120°C 50–100°C
Pressure Ambient 25–30 bar
Yield 85–90% 70–80%
Purity >85% 70–80% (GC)

Critical Considerations

  • Regioselectivity : The 1-position reacts preferentially due to electronic effects from the anthraquinone backbone.
  • Byproducts : Over-amination or disubstitution is mitigated by controlled amine ratios.
  • Green Chemistry : NaHS-mediated reduction offers an eco-friendly alternative to traditional methods.

Industrial Scalability

  • NMP-Based Processes : High space-time yields (≥90%) and solvent recyclability make this method viable for bulk production.
  • Cost Drivers : 3,3,5-Trimethylcyclohexylamine availability and catalyst efficiency impact economics.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related anthraquinones:

Compound Name (CAS) Substituents (Positions 1 and 4) Molecular Formula LogP Key Applications/Properties References
Target Compound (79817-57-5) 4-Hydroxyphenylamino; 3,3,5-trimethylcyclohexylamino C₂₉H₃₀N₂O₃ ~6.5* Potential anticancer/dye applications
1-[(4-Ethoxyphenyl)amino]-4-[(3,3,5-TMC)amino]anthraquinone 4-Ethoxyphenylamino; 3,3,5-TMC amino C₃₀H₃₂N₂O₃ ~7.1 Higher hydrophobicity; dye synthesis
1-((3-Methoxypropyl)amino)-4-(methylamino)anthraquinone (93964-11-5) 3-Methoxypropylamino; methylamino C₁₉H₂₀N₂O₃ 2.78 HPLC analysis; moderate solubility
1-[[4-(Decyloxy)phenyl]amino]anthraquinone (85720-77-0) 4-Decyloxyphenylamino C₃₀H₃₃NO₃ 7.798 High hydrophobicity; material science
4-[(6-Hydroxyhexyl)amino]-1-(methylamino)anthraquinone 6-Hydroxyhexylamino; methylamino C₂₁H₂₄N₂O₃ ~1.5 Photodynamic therapy; improved water solubility

*Note: LogP for the target compound is estimated based on structural analogs.

Key Observations:

Substituent Effects on LogP :

  • The 3,3,5-trimethylcyclohexyl (TMC) group in the target compound contributes to elevated hydrophobicity (estimated LogP ~6.5), comparable to ethoxy-substituted analogs .
  • Shorter alkyl chains (e.g., methoxypropyl) or polar groups (e.g., hydroxyhexyl) reduce LogP significantly, enhancing water solubility .

Synthetic Challenges :

  • Amination reactions at positions 1 and 4 often yield mixed products, requiring precise stoichiometry and purification (e.g., column chromatography) .
  • Bulky substituents like TMC may lower reaction yields due to steric hindrance .

Analytical and Regulatory Considerations

  • HPLC Analysis: Methoxypropyl and methylamino analogs are analyzed via reverse-phase HPLC with LogP ~2.78, while the target compound may require alternative mobile phases (e.g., acetonitrile/THF) due to low solubility .
  • Regulatory Status: Anthraquinone derivatives with hydroxy groups (e.g., target compound) may face stricter toxicity evaluations compared to non-polar analogs .

Biological Activity

1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with biological macromolecules.

Chemical Structure

The compound features a complex structure that includes an anthraquinone core substituted with amino and hydroxy groups. This structural configuration is significant for its biological activity, particularly in interactions with DNA and cellular targets.

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of several studies.

  • Cytotoxicity Assays : In vitro studies have demonstrated that 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone exhibits potent cytotoxicity against human breast cancer cells (MDA-MB-231) and hepatocellular carcinoma cells (Hep-G2). The IC50 values reported range from 1.1 to 13.0 µg/mL, indicating strong activity against these cell lines .
Cell LineIC50 (µg/mL)
MDA-MB-2311.1
Hep-G213.0

The mechanism by which this compound exerts its biological effects includes:

  • DNA Interaction : Studies have shown that the compound interacts with calf thymus DNA, leading to structural changes that may promote apoptosis in cancer cells .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells while exhibiting minimal cytotoxicity towards normal cells (e.g., HBL-100 normal breast epithelial cells), suggesting a selective action that spares healthy tissues .

Study 1: Interaction with DNA

In a study examining the interaction of 1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone with DNA, researchers utilized spectroscopic methods to analyze binding affinities and structural alterations. The results indicated that the compound forms stable complexes with DNA, which may inhibit replication and transcription processes crucial for cancer cell survival .

Study 2: Cytotoxicity Against Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of various aminoanthraquinone derivatives, including the target compound. The findings revealed that increasing the number of amino substituents on the anthraquinone structure generally enhanced cytotoxicity against MCF-7 and Hep-G2 cell lines .

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